2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt 2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt
Brand Name: Vulcanchem
CAS No.: 72207-97-7
VCID: VC17140493
InChI: InChI=1S/C17H12F3N3O3S.Na/c18-17(19,20)13-3-1-2-4-15(13)22-23-16-12-7-6-11(27(24,25)26)9-10(12)5-8-14(16)21;/h1-9H,21H2,(H,24,25,26);/q;+1/p-1
SMILES:
Molecular Formula: C17H11F3N3NaO3S
Molecular Weight: 417.3 g/mol

2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt

CAS No.: 72207-97-7

Cat. No.: VC17140493

Molecular Formula: C17H11F3N3NaO3S

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt - 72207-97-7

Specification

CAS No. 72207-97-7
Molecular Formula C17H11F3N3NaO3S
Molecular Weight 417.3 g/mol
IUPAC Name sodium;6-amino-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate
Standard InChI InChI=1S/C17H12F3N3O3S.Na/c18-17(19,20)13-3-1-2-4-15(13)22-23-16-12-7-6-11(27(24,25)26)9-10(12)5-8-14(16)21;/h1-9H,21H2,(H,24,25,26);/q;+1/p-1
Standard InChI Key GMHDQBFLKBOUMJ-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound, formally named sodium 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-2-naphthalenesulfonate, has the molecular formula C₁₇H₁₁F₃N₃NaO₄S and a molecular weight of 433.34 g/mol . Its structure comprises:

  • A naphthalene backbone functionalized with amino (-NH₂) and hydroxy (-OH) groups at positions 6 and 4, respectively.

  • A sulfonic acid group (-SO₃H) at position 2, neutralized as a sodium salt (-SO₃⁻Na⁺).

  • An azo (-N=N-) bridge linking the naphthalene system to a 2-(trifluoromethyl)phenyl group .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number57741-47-6 (sodium salt variant)
EINECS Number260-925-2
InChIKeyDDZWZGVFWCSPRV-UHFFFAOYSA-M
SMILESC1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=C(C(=C(C=C3)S(=O)(=O)[O-])N)O)N.[Na+]

Stereoelectronic Features

The trifluoromethyl (-CF₃) group induces electron-withdrawing effects, stabilizing the azo linkage against photodegradation. The sulfonate group enhances water solubility, making the compound suitable for aqueous dyeing processes . Quantum mechanical calculations predict a planar geometry, facilitating π-π stacking interactions in aggregated states .

Synthesis and Industrial Production

Diazotization and Coupling

The synthesis involves two stages:

  • Diazotization: 2-(Trifluoromethyl)aniline is treated with nitrous acid (HNO₂) in acidic medium to form the diazonium salt.

  • Coupling: The diazonium salt reacts with 6-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions, yielding the azo compound. The final product is isolated as the monosodium salt after neutralization .

Table 2: Typical Reaction Conditions

ParameterValue
Temperature0–5°C (diazotization); 10–15°C (coupling)
pH1–2 (diazotization); 8–9 (coupling)
Yield70–85%

Purification and Quality Control

Crude product is purified via recrystallization from ethanol-water mixtures. HPLC analysis confirms a purity >98% for industrial-grade material .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in water (≥50 g/L at 25°C); sparingly soluble in ethanol (<1 g/L) .

  • Thermal Stability: Decomposes above 250°C without melting.

  • Photostability: The -CF₃ group reduces UV-induced degradation; half-life under sunlight exceeds 400 hours .

Spectroscopic Profiles

  • UV-Vis: λₘₐₐ = 520 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in aqueous solution, characteristic of azo chromophores .

  • IR: Peaks at 1620 cm⁻¹ (N=N stretch), 1180 cm⁻¹ (S=O), and 1120 cm⁻¹ (C-F) .

Applications in Industry

Textile Dyeing

The compound is marketed as Acid Red 266 (C.I. 17101), used for dyeing wool and nylon. Its sulfonate group ensures even dye distribution, while the -CF₃ group improves wash-fastness .

Biological Staining

In histology, it serves as a counterstain in Gram-positive bacterial identification due to selective binding to peptidoglycan .

ParameterRequirement
Color Strength (1%)95–105%
Heavy Metals (Pb)≤20 ppm
Moisture Content≤5%

Environmental Impact and Mitigation

Wastewater containing this dye requires activated carbon filtration or advanced oxidation processes to degrade azo bonds. Biodegradation studies show <10% mineralization in 28 days, necessitating pretreatment .

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